molecular formula C14H14N2O4S2 B2521370 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide CAS No. 941959-82-6

2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide

Cat. No. B2521370
CAS RN: 941959-82-6
M. Wt: 338.4
InChI Key: GWBURPZKMAYRTF-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is a chemical compound that has been attracting attention. The thiophene nucleus, a key component of this compound, is recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the reaction of enaminones with different nucleophiles and electrophiles . For instance, a series of benzo[b]thiophene-2-carboxamide derivatives were designed and synthesized for STING-agonistic activity evaluation .


Molecular Structure Analysis

The molecular formula of 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is C18H20N2O4S2, and it has a molecular weight of 392.49. The structure of this compound and similar thiophene derivatives often includes a sulfur-containing bicyclic ring .


Chemical Reactions Analysis

Thiophene derivatives, including 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide, can undergo various chemical reactions. For example, enaminone was coupled with the diazonium salt of 3-amino-1,2,4-triazole in pyridine to yield a related compound .

Scientific Research Applications

Organic Electronics and Material Science

Thiophenes play a crucial role in various technological applications:

Industrial Chemistry

Thiophene derivatives find applications beyond the lab:

Synthetic Methods

Various synthetic routes lead to thiophene derivatives:

For more in-depth information, you can refer to the research articles cited below:

Mechanism of Action

While the specific mechanism of action for 2-(4-(Ethylsulfonyl)benzamido)thiophene-3-carboxamide is not mentioned in the search results, related thiophene carboxamide analogs have shown potent antitumor activity through the inhibition of mitochondrial complex I .

properties

IUPAC Name

2-[(4-ethylsulfonylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-2-22(19,20)10-5-3-9(4-6-10)13(18)16-14-11(12(15)17)7-8-21-14/h3-8H,2H2,1H3,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBURPZKMAYRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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